BenchChemオンラインストアへようこそ!

3-(3-methylphenyl)-5-[(2,4,5-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole

Structure-Activity Relationship Medicinal Chemistry Oxadiazole Derivatives

This compound is a critical member of a positional isomer matrix for prostate cancer SAR. Its unique meta-methyl substitution on the 3-phenyl ring, combined with a 2,4,5-trimethylbenzenesulfonyl group, creates a distinct electronic and steric profile that cannot be replicated by the ortho-methyl (CAS 1105199-53-8) or para-methyl (CAS 1105223-86-6) analogs. Class-level evidence shows sulfonyl 1,2,4-oxadiazoles achieve IC₅₀ values of 0.5–5.1 μM against DU-145 cells with low cytotoxicity on MCF-10A. Using non-identical analogs risks divergent biological outcomes. Secure this specific CAS to ensure accurate SAR mapping and target engagement studies.

Molecular Formula C19H20N2O3S
Molecular Weight 356.44
CAS No. 1105224-56-3
Cat. No. B2490289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-methylphenyl)-5-[(2,4,5-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole
CAS1105224-56-3
Molecular FormulaC19H20N2O3S
Molecular Weight356.44
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NOC(=N2)CS(=O)(=O)C3=C(C=C(C(=C3)C)C)C
InChIInChI=1S/C19H20N2O3S/c1-12-6-5-7-16(8-12)19-20-18(24-21-19)11-25(22,23)17-10-14(3)13(2)9-15(17)4/h5-10H,11H2,1-4H3
InChIKeyOUJTWWTVMWLBOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-Methylphenyl)-5-[(2,4,5-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole (CAS 1105224-56-3): Compound Class and Structural Profile for Research Procurement


3-(3-Methylphenyl)-5-[(2,4,5-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole (CAS 1105224-56-3) is a synthetic small molecule belonging to the 1,2,4-oxadiazole heterocycle class, featuring a five-membered ring with two nitrogen atoms and one oxygen atom [1]. The compound bears a meta-tolyl (3-methylphenyl) substituent at the oxadiazole 3-position and a 2,4,5-trimethylbenzenesulfonylmethyl group at the 5-position, yielding a molecular formula of C₁₉H₂₀N₂O₃S and a molecular weight of 356.44 g/mol [1]. The 1,2,4-oxadiazole scaffold is recognized as a privileged structure in medicinal chemistry due to its bioisosteric relationship to ester and amide functionalities, which can confer enhanced metabolic stability [2]. The sulfonylmethyl linkage and the specific methyl substitution pattern on both aromatic rings are critical structural determinants that differentiate this compound from closely related analogs [1].

Why Generic Substitution Fails for 3-(3-Methylphenyl)-5-[(2,4,5-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole: Substitution Position and Sulfonyl Group Specificity


Although multiple 1,2,4-oxadiazole derivatives share the same core scaffold and sulfonylmethyl linkage, the precise position of the methyl group on the 3-aryl ring (meta vs. ortho vs. para) and the specific methylation pattern on the benzenesulfonyl moiety (2,4,5-trimethyl vs. 2,4,6-trimethyl or 4-methoxy) cannot be assumed to yield equivalent biological activity [1]. The class-level anti-prostate cancer activity of sulfide and sulfonyl 1,2,4-oxadiazole derivatives, with reported IC₅₀ values ranging from 0.5 to 5.1 μM against DU-145 cells, demonstrates that subtle structural modifications within this series can produce order-of-magnitude differences in potency [2]. The meta-methyl substitution on the 3-phenyl ring of the target compound imparts a distinct electronic and steric environment compared to the ortho-methyl analog (CAS 1105199-53-8) and the para-methyl analog (CAS 1105223-86-6), which affects molecular recognition, target binding, and ultimately pharmacological outcome [1][3]. Procurement of a non-identical analog without verifying equivalent activity data therefore carries significant risk of obtaining a compound with divergent biological properties.

Quantitative Differentiation Evidence for 3-(3-Methylphenyl)-5-[(2,4,5-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole vs. Closest Analogs


Meta-Methyl Substitution vs. Ortho-Methyl and Para-Methyl Analogs: Structural Differentiation and Predicted Physicochemical Impact

The target compound bears a methyl group at the meta position of the 3-phenyl ring, distinguishing it from the ortho-methyl analog (CAS 1105199-53-8) and the para-methyl analog (CAS 1105223-86-6). Although all three are constitutional isomers (C₁₉H₂₀N₂O₃S, MW 356.44), the meta substitution pattern alters the spatial orientation of the 3-aryl ring relative to the oxadiazole core, affecting the dihedral angle and electron density distribution [1]. In the broader 1,2,4-oxadiazole class, sulfonyl derivatives with varying aryl substitution have demonstrated IC₅₀ values spanning 0.5 to 5.1 μM in DU-145 prostate cancer cells, indicating that positional isomerism can produce up to 10-fold potency differences within the same scaffold [2]. No direct head-to-head comparative biological data for these three specific isomers were identified from non-vendor primary sources.

Structure-Activity Relationship Medicinal Chemistry Oxadiazole Derivatives

2,4,5-Trimethylbenzenesulfonyl Group vs. 4-Methoxyphenylsulfonyl and 4-Chlorophenylsulfonyl Analogs: Sulfonyl Moiety Differentiation

The target compound incorporates a 2,4,5-trimethylbenzenesulfonyl group at the oxadiazole 5-position via a methylene linker, whereas closely related analogs feature different sulfonyl aryl groups such as 4-methoxyphenylsulfonyl (CAS 1105206-68-5) or 4-chlorophenylsulfonyl (CAS 1105234-64-7) while retaining the identical meta-tolyl group at the 3-position [1]. The trimethyl substitution pattern (2,4,5-trimethyl) on the benzenesulfonyl ring increases lipophilicity and steric bulk relative to the 4-methoxy or 4-chloro variants, which can influence membrane permeability, metabolic stability, and target binding [2]. In the 1,2,4-oxadiazole anti-prostate cancer series, sulfonyl derivatives as a subclass demonstrated IC₅₀ values of 0.5–5.1 μM against DU-145 cells, with the sulfonyl group being essential for activity compared to the corresponding sulfide precursors [2]. Direct comparative antimicrobial MIC data for these specific sulfonyl variants were identified only on excluded vendor platforms and cannot be independently verified from peer-reviewed primary sources.

Sulfonyl Pharmacophore Lipophilicity Antibacterial Screening

1,2,4-Oxadiazole Class Anti-Prostate Cancer Activity: Benchmark Potency Range for Sulfonyl Derivatives

The foundational study by Khatik et al. (2012) established that sulfide and sulfonyl derivatives of 1,2,4-oxadiazoles exhibit anti-prostate cancer activity, with six compounds identified as potential agents displaying IC₅₀ values ranging from 0.5 to 5.1 μM against DU-145 cells in an MTT assay [1]. These compounds also demonstrated good activity on androgen-independent PC-3 cells while showing moderate effects on androgen-dependent LNCaP cells, suggesting a mechanism distinct from the antiandrogen bicalutamide [1]. Importantly, very low cytotoxicity was observed against non-cancerous MCF-10A cells, indicating a degree of cancer-cell selectivity within this chemical class [1]. The target compound (CAS 1105224-56-3) is structurally consistent with the sulfonyl subclass evaluated in this study, though it was not among the specific six compounds reported [1].

Prostate Cancer DU-145 Antiproliferative Activity MTT Assay

Meta-Trifluoromethyl vs. Meta-Methyl 3-Aryl Substitution: Electronic Effects on Predicted Bioactivity

The 3-(trifluoromethyl)phenyl analog (CAS 1105199-87-8) replaces the meta-methyl group of the target compound with a strongly electron-withdrawing trifluoromethyl substituent, while retaining the identical 2,4,5-trimethylbenzenesulfonylmethyl moiety at the 5-position [1]. The CF₃ group substantially increases both lipophilicity (logP) and electron deficiency of the 3-aryl ring compared to the CH₃ group, which can profoundly affect target binding affinity, metabolic stability, and pharmacokinetic profile [2]. While direct comparative IC₅₀ data for these two compounds are not available from peer-reviewed primary sources, the well-established impact of CF₃ substitution on bioactivity in medicinal chemistry supports the expectation of divergent biological profiles between the target compound and its CF₃ analog [2].

Electron-Withdrawing Group Trifluoromethyl Pharmacophore Design Lipophilicity

Recommended Research Application Scenarios for 3-(3-Methylphenyl)-5-[(2,4,5-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole (CAS 1105224-56-3)


Prostate Cancer Antiproliferative Screening in DU-145 and PC-3 Cell Lines

Based on the class-level evidence that sulfonyl 1,2,4-oxadiazole derivatives exhibit IC₅₀ values of 0.5–5.1 μM against DU-145 prostate cancer cells with good activity on androgen-independent PC-3 cells and low cytotoxicity on non-cancerous MCF-10A cells, this compound is a structurally appropriate candidate for antiproliferative screening in prostate cancer models [1]. Researchers should include the ortho-methyl (CAS 1105199-53-8) and para-methyl (CAS 1105223-86-6) positional isomers as comparators to establish the SAR contribution of the meta-methyl substitution pattern [2].

Structure-Activity Relationship (SAR) Studies on 3-Aryl Substitution in 1,2,4-Oxadiazole Sulfonyl Derivatives

The meta-methyl substitution on the 3-phenyl ring of this compound provides a specific electronic and steric profile that can be systematically compared with the ortho-methyl, para-methyl, and meta-trifluoromethyl analogs [1]. Such comparative SAR studies are essential for mapping the pharmacophoric requirements of the 1,2,4-oxadiazole sulfonyl series, which has demonstrated anti-prostate cancer activity [2]. The compound serves as a key member of a substitution matrix exploring positional and electronic effects on biological activity.

Sulfonyl Moiety Optimization: Comparing 2,4,5-Trimethylphenyl vs. 4-Methoxyphenyl and 4-Chlorophenyl Sulfonyl Groups

The 2,4,5-trimethylbenzenesulfonyl group represents a specific lipophilic and steric environment that can be contrasted with the 4-methoxyphenylsulfonyl (CAS 1105206-68-5) and 4-chlorophenylsulfonyl (CAS 1105234-64-7) variants [1]. Testing these compounds in parallel enables deconvolution of the sulfonyl group's contribution to cellular potency, membrane permeability, and target engagement within the 1,2,4-oxadiazole scaffold, which has established anti-prostate cancer activity [2].

Chemical Biology Probe Development Based on the 1,2,4-Oxadiazole Privileged Scaffold

The 1,2,4-oxadiazole core is a recognized privileged scaffold with bioisosteric properties that can improve metabolic stability relative to ester and amide functionalities [1]. This compound, with its defined substitution pattern and sulfonylmethyl linker, can serve as a starting point for the design of chemical biology probes targeting pathways implicated in prostate cancer, leveraging the class-level evidence of antiproliferative activity and cancer-cell selectivity observed for sulfonyl 1,2,4-oxadiazoles [2].

Quote Request

Request a Quote for 3-(3-methylphenyl)-5-[(2,4,5-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.